(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide
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Description
(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C21H21N3O2S2 and its molecular weight is 411.54. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Novel Couplings
The use of microwave irradiation has been explored to synthesize novel pyrido[3,2-f][1,4]thiazepines from thioxothiazolidin derivatives, demonstrating an efficient method for creating complex heterocyclic compounds. This method results in better yields in shorter times compared to traditional synthesis methods, highlighting the potential for rapid development of similar compounds for various applications (Faty, Youssef, & Youssef, 2011).
Antimicrobial Activity
Thiazolidine derivatives have been synthesized and screened for antimicrobial activities, showing promising results against both gram-positive and gram-negative bacteria. This suggests that modifications of the thiazolidine core, similar to the compound , could lead to potent antimicrobial agents, offering a potential route for the development of new antibiotics (PansareDattatraya & Devan, 2015).
Antitumor and Protein Kinase Inhibition
Certain thiazolidine derivatives have been identified as potent inhibitors of protein kinases, such as DYRK1A, suggesting their potential in the development of treatments for neurological or oncological disorders. This highlights the possibility of the compound serving as a basis for creating novel antitumor agents or as pharmacophores for drug development (Bourahla et al., 2021).
Design and Synthesis for Biological Evaluation
The design and synthesis of thiazolidine derivatives for biological evaluation, including antimicrobial and anticancer activities, are areas of significant interest. These studies provide a framework for understanding how modifications to the thiazolidine backbone, such as those found in the compound of interest, could lead to compounds with desired biological properties (Aneja et al., 2011; Deep et al., 2016).
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-2-15-7-9-16(10-8-15)13-18-20(26)24(21(27)28-18)12-4-6-19(25)23-17-5-3-11-22-14-17/h3,5,7-11,13-14H,2,4,6,12H2,1H3,(H,23,25)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXVDYKLXPHYHR-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.